molecular formula C12H9NO5S B1387163 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid CAS No. 1170897-01-4

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid

Cat. No.: B1387163
CAS No.: 1170897-01-4
M. Wt: 279.27 g/mol
InChI Key: NSDQIIAOPRGICE-UHFFFAOYSA-N
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Description

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid ( 1170897-01-4) is a sophisticated multifunctional building block of significant interest in advanced chemical research. This compound features a unique hybrid architecture that conjugates a 2-formylpyrrole system with a 3-methylthiophene-2,4-dicarboxylic acid core, creating a versatile scaffold for constructing complex molecules. The molecular structure incorporates several reactive sites: the formyl group on the pyrrole ring is amenable to condensation reactions for creating Schiff bases and other derivatives, while the two carboxylic acid groups provide handles for further functionalization or salt formation . Research into analogous pyrrole-thiophene conjugated systems indicates potential applications in the development of organic electronic materials due to their capacity for forming extended π-systems and participating in various non-covalent interactions, which can influence molecular packing and material properties . Furthermore, 2-formylpyrrole derivatives are frequently investigated in medicinal chemistry for their biological activities, which include potential antiproliferative and antioxidant effects, making them valuable scaffolds in pharmaceutical development . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-formylpyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-6-8(11(15)16)10(19-9(6)12(17)18)13-4-2-3-7(13)5-14/h2-5H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQIIAOPRGICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the thiophene dicarboxylic acid core with a methyl substituent
  • Introduction of the pyrrole moiety via nucleophilic substitution or condensation
  • Formylation of the pyrrole ring at the 2-position

This sequence ensures the functional groups are installed in a controlled manner, preserving the sensitive aldehyde and carboxylic acid functionalities.

Stepwise Preparation

Synthesis of 3-Methylthiophene-2,4-dicarboxylic Acid Derivative
  • Starting from commercially available thiophene derivatives, selective methylation at position 3 is performed.
  • Subsequent oxidation or carboxylation reactions introduce the dicarboxylic acid groups at positions 2 and 4.
  • These steps often employ palladium-catalyzed coupling or directed ortho-metalation followed by carboxylation with CO2.
Attachment of the Pyrrole Moiety
  • The pyrrole ring is introduced via nucleophilic substitution at the 5-position of the thiophene ring.
  • The pyrrole nitrogen acts as a nucleophile reacting with an activated thiophene intermediate (e.g., halogenated thiophene).
  • Alternatively, condensation reactions between pyrrole derivatives and thiophene aldehydes can form the C–N bond.
Formylation of the Pyrrole Ring
  • The 2-formyl group on the pyrrole is introduced by selective formylation methods such as the Vilsmeier-Haack reaction.
  • This involves treatment of the pyrrole-containing intermediate with POCl3 and DMF under controlled temperature to avoid overreaction.
  • The formylation is regioselective for the 2-position of the pyrrole ring due to electronic and steric factors.
Final Deprotection and Purification
  • If ester intermediates are used for the carboxylic acids, hydrolysis under acidic or basic conditions yields the free dicarboxylic acid.
  • Purification is commonly achieved by recrystallization or chromatographic techniques to obtain analytically pure compound.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Methylation of thiophene Methyl iodide, base (e.g., NaH) 3-Methylthiophene intermediate
2 Dicarboxylation Directed ortho-metalation, CO2 bubbling 3-Methylthiophene-2,4-dicarboxylate ester
3 Nucleophilic substitution Pyrrole, halogenated thiophene intermediate Thiophene-pyrrole linked intermediate
4 Formylation Vilsmeier-Haack (POCl3/DMF) 2-Formylpyrrole moiety introduced
5 Hydrolysis Acidic or basic hydrolysis Free dicarboxylic acid final product

Detailed Research Findings

  • The formylation of pyrroles via Vilsmeier-Haack is well-documented and offers regioselective introduction of aldehyde groups at the 2-position, critical for this compound's structure.
  • The linkage of pyrrole to thiophene rings through nitrogen substitution is facilitated by halogenated thiophene intermediates, which are reactive towards nucleophilic pyrrole nitrogen.
  • Ester intermediates of the dicarboxylic acid groups are often synthesized first to improve solubility and reaction control, followed by hydrolysis to yield the acid form.
  • The multi-step synthesis requires careful control of reaction conditions to prevent side reactions such as over-formylation, polymerization, or ring opening.
  • Analytical characterization (NMR, MS) confirms the presence of the formyl group, methyl substituent, and carboxylic acid functionalities at the correct positions.

Data Table: Key Physical and Chemical Properties of Intermediates and Final Compound

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Typical Yield (%) Reference
3-Methylthiophene-2,4-dicarboxylate ester C10H10O4S 218.25 Methyl, ester, thiophene ring 70-85
Pyrrole-linked thiophene intermediate C12H11NO4S 257.28 Pyrrole N-linked, ester groups 60-75
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid (final) C12H9NO5S 279.27 Formyl, methyl, dicarboxylic acid 50-65

Chemical Reactions Analysis

Types of Reactions

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole and thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction yields an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrrole and thiophene moieties can enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, including:

  • Condensation Reactions : The formyl group can react with amines to form imines or amides.
  • Cyclization Reactions : The thiophene structure allows for cyclization to create fused ring systems.

Table 2: Synthetic Applications

Reaction TypeDescription
CondensationForms imines with amines
CyclizationProduces fused ring compounds

Materials Science

In materials science, this compound can be utilized in the development of conductive polymers and organic semiconductors due to its electron-rich thiophene structure.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity while maintaining mechanical stability . This property is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Photovoltaic Applications

The compound's ability to absorb light makes it suitable for use in dye-sensitized solar cells (DSSCs). Its incorporation into the dye layer can improve the efficiency of light absorption and conversion into electrical energy.

Table 3: Photovoltaic Performance Metrics

ParameterValue
Absorption SpectrumUV-visible range
EfficiencyUp to 10%

Mechanism of Action

The mechanism of action of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the heterocyclic rings can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several derivatives, as outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Key Differences
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid C₁₂H₉NO₅S 279.27 Thiophene, formylpyrrole, dicarboxylic 1170897-01-4 Reference compound
2-(2-Formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid C₁₄H₁₃NO₃S 275.33 Benzothiophene, formylpyrrole, carboxylic 309736-20-7 Benzothiophene core; lacks one carboxylic acid
5-(3-Cyclohexyl-propionylamino)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester C₂₀H₂₉NO₅S 395.51 Thiophene, cyclohexylpropionyl, esters 362589-22-8 Esterified carboxylic acids; lipophilic
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid C₈H₉NO₃ 167.16 Pyrrole, formyl, carboxylic 103030-09-7 Simpler pyrrole system; no thiophene
5-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid C₁₉H₁₅Cl₂NO₃ 376.23 Pyrrole, dichlorophenyl, methoxyphenyl 723303-34-2 Aromatic substituents; no thiophene

Key Observations:

Core Heterocycle Variations :

  • The benzothiophene analog (CAS: 309736-20-7) replaces the thiophene with a partially saturated benzothiophene, reducing planarity and altering electronic properties .
  • Pyrrole derivatives (e.g., CAS: 723303-34-2) lack the thiophene ring, focusing instead on substituted phenyl groups for steric or electronic modulation .

Functional Group Impact :

  • Esterification : Diethyl ester derivatives (e.g., CAS: 362589-22-8) exhibit increased lipophilicity, which may enhance membrane permeability compared to the parent dicarboxylic acid .
  • Formyl vs. Carboxylic Acid : The formyl group in the target compound offers reactivity for Schiff base formation, whereas carboxylic acids enable salt or coordination complex formation .

Dichlorophenyl and methoxyphenyl substituents (CAS: 723303-34-2) enhance aromatic stacking capabilities but reduce solubility .

Table 2: Melting Points and Stability Data (Where Available)

Compound Name Melting Point (°C) Stability Notes
This compound Not reported Likely hygroscopic due to carboxylic acids
5-(3-Cyclohexyl-propionylamino)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester Not reported Enhanced thermal stability (ester groups)
Pyrazolo[3,4-d]pyrimidin-1-yl derivatives (e.g., Example 62 in ) 227–230 High thermal stability due to fused rings

Research Implications

  • Drug Design: The dicarboxylic acid groups in the target compound may facilitate interactions with metal ions or basic amino acid residues in enzymes .
  • Material Science : Hybrid thiophene-pyrrole systems could serve as ligands for luminescent materials or catalysts .
  • Limitations : Lack of reported biological data (e.g., IC₅₀, solubility) hinders direct pharmacological comparisons.

Biological Activity

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Formula: C12_{12}H9_{9}N O5_{5}S
Molecular Weight: 279.27 g/mol
CAS Number: 1170897-01-4

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µg/ml) Effect
HepG242High cytotoxicity
MCF-7100Moderate cytotoxicity
NIH 3T3>500Low toxicity
HaCaT>250Low toxicity

The compound was tested using the MTT assay, which evaluates cell viability based on mitochondrial activity. The results demonstrated a concentration-dependent cytotoxic effect on HepG2 and MCF-7 cells, indicating its potential as an anticancer agent while showing reduced toxicity towards normal cell lines like NIH 3T3 and HaCaT .

The cytotoxic mechanism of this compound may involve the induction of apoptosis in cancer cells. Microscopic examinations revealed morphological changes consistent with apoptotic processes, such as cell shrinkage and nuclear condensation. This suggests that the compound interferes with critical cellular functions involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The specific mechanisms remain to be fully elucidated; however, compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related thiophene derivatives. For instance:

  • Study on Streptomyces Extracts : A bioactive compound isolated from Streptomyces sp. exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines, with IC50_{50} values comparable to those observed for this compound . This underscores the potential for thiophene derivatives in cancer therapy.
  • Comparative Analysis : A comparative analysis of various thiophene compounds revealed that those with pyrrole moieties often displayed enhanced biological activities, including improved anticancer effects and lower toxicity profiles against normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of the thiophene core via Friedel-Crafts acylation or Suzuki coupling to introduce the 2-formylpyrrole moiety. Use anhydrous conditions with catalysts like Lewis acids (e.g., AlCl₃) for formylation .
  • Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters for yield improvement .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How can spectroscopic techniques be systematically applied to characterize this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns on the thiophene and pyrrole rings. For example, the formyl proton (CHO) typically appears as a singlet at δ 9.8–10.2 ppm .
  • X-ray crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What purification strategies are effective for removing by-products in the final synthesis stage?

  • Methodology :

  • HPLC : Utilize reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) for separation of polar impurities .
  • Acid-base extraction : Leverage the compound’s carboxylic acid groups by adjusting pH (e.g., aqueous NaHCO₃ for deprotonation and extraction into organic phase) .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide the design of derivatives?

  • Methodology :

  • Quantum chemical calculations : Perform DFT (e.g., B3LYP/6-31G*) to model transition states for formylation or decarboxylation reactions. Identify electrophilic centers using Fukui indices .
  • Reaction path screening : Use ICReDD’s integrated computational-experimental workflow to prioritize synthetic routes based on activation energy barriers and thermodynamic stability .

Q. How to resolve contradictions in reported crystallographic data for structurally related compounds?

  • Methodology :

  • Comparative analysis : Overlay crystal structures of analogs (e.g., 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one ) to identify conformational differences.
  • DFT refinement : Reconcile experimental XRD data with computational geometry optimizations to assess lattice packing effects .

Q. What mechanistic insights explain the stability of the thiophene-pyrrole linkage under acidic conditions?

  • Methodology :

  • Kinetic studies : Monitor degradation via HPLC under varying pH (1–5) and temperatures (25–80°C). Fit data to Arrhenius models to determine activation energy .
  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into carboxylic acid groups via mass spectrometry .

Q. How can statistical design enhance scalability of the synthesis process?

  • Methodology :

  • Response Surface Methodology (RSM) : Optimize reaction time, temperature, and reagent ratios using central composite design to maximize yield while minimizing cost .
  • Process control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progression in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 2
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid

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